molecular formula C14H16ClNO3 B7925511 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide

2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide

Cat. No.: B7925511
M. Wt: 281.73 g/mol
InChI Key: SNSZRHJJWIAVAV-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents for central nervous system (CNS) disorders and oncology. Its molecular architecture, incorporating a 2,3-dihydrobenzo[1,4]dioxin moiety linked to a chloroacetamide group, is frequently explored in the design of biologically active molecules. Compounds based on the 2,3-dihydrobenzo[1,4]dioxin scaffold have demonstrated a broad spectrum of pharmacological properties in preclinical research. Structurally related molecules have been investigated as broad-spectrum anticonvulsants, showing efficacy in rodent models against audiogenic, electrically induced, and chemically induced seizures . The mechanism of action for these analogs is multifaceted, involving the inhibition of voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels, and activity as a potassium (K+) channel opener . This complex pharmacological profile suggests potential research applications for treating various forms of epilepsy. Furthermore, derivatives containing the 1,3,4-thiadiazole ring system linked to the 1,4-benzodioxan group have been synthesized and evaluated for their antiproliferative activity, showing promise as potential anticancer agents by inhibiting focal adhesion kinase (FAK) . Researchers value this compound as a key synthetic intermediate for further chemical modification and as a tool for probing neurological pathways and oncogenic processes.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-8-13(17)16(11-4-5-11)9-10-2-1-3-12-14(10)19-7-6-18-12/h1-3,11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSZRHJJWIAVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C3C(=CC=C2)OCCO3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxin Methylamine Synthesis

The 2,3-dihydro-1,4-benzodioxin-2-ylmethyl group is typically derived from 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (CAS 4442-53-9), a commercially available precursor.

Step 1: Acid Chloride Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) under reflux conditions:

2,3-Dihydrobenzo[b]dioxine-5-carboxylic acid+SOCl2reflux, 4h2,3-Dihydrobenzo[b]dioxine-5-carbonyl chloride\text{2,3-Dihydrobenzo[b]dioxine-5-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux, 4h}} \text{2,3-Dihydrobenzo[b]dioxine-5-carbonyl chloride}

Yield : >90%.

Step 2: Reductive Amination

The acid chloride is subjected to reductive amination with cyclopropylamine using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF):

2,3-Dihydrobenzo[b]dioxine-5-carbonyl chloride+CyclopropylamineNaBH₃CN, THFN-Cyclopropyl-2,3-dihydrobenzo[b]dioxine-5-carboxamide\text{2,3-Dihydrobenzo[b]dioxine-5-carbonyl chloride} + \text{Cyclopropylamine} \xrightarrow{\text{NaBH₃CN, THF}} \text{N-Cyclopropyl-2,3-dihydrobenzo[b]dioxine-5-carboxamide}

Reaction Conditions : 0°C to room temperature, 12h.

Step 3: Reduction to Amine

The carboxamide is reduced to the corresponding amine using lithium aluminum hydride (LiAlH₄) :

N-Cyclopropyl-2,3-dihydrobenzo[b]dioxine-5-carboxamideLiAlH₄, THFN-Cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine\text{N-Cyclopropyl-2,3-dihydrobenzo[b]dioxine-5-carboxamide} \xrightarrow{\text{LiAlH₄, THF}} \text{N-Cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine}

Yield : 65–70%.

Synthesis of Intermediate B: 2-Chloroacetyl Chloride

2-Chloroacetyl chloride is commercially available but can be synthesized via chlorination of acetyl chloride using phosphorus pentachloride (PCl₅) :

Acetyl chloride+PCl50°C, 2h2-Chloroacetyl chloride+POCl3\text{Acetyl chloride} + \text{PCl}5 \xrightarrow{\text{0°C, 2h}} \text{2-Chloroacetyl chloride} + \text{POCl}3

Purity : ≥98% (by GC-MS).

Amide Bond Formation: Final Coupling Step

The coupling of Intermediate A and Intermediate B is achieved under Schotten-Baumann conditions:

Classical Alkylation Approach

Reagents :

  • Intermediate A : 1.0 equiv

  • 2-Chloroacetyl chloride : 1.2 equiv

  • Triethylamine (TEA) : 2.0 equiv (base)

  • Dichloromethane (DCM) : Solvent

Procedure :

  • Dissolve Intermediate A in anhydrous DCM.

  • Add TEA dropwise at 0°C.

  • Introduce 2-chloroacetyl chloride slowly to avoid exothermic side reactions.

  • Stir at room temperature for 6h.

Workup :

  • Wash with 5% HCl (removes excess TEA).

  • Extract with saturated NaHCO₃ (neutralizes unreacted acid chloride).

  • Dry over MgSO₄ and concentrate in vacuo.

Yield : 75–80%.

Modern Coupling Agents

For higher selectivity, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed:

Reagents :

  • Intermediate A : 1.0 equiv

  • 2-Chloroacetic acid : 1.1 equiv

  • HATU : 1.1 equiv

  • DIPEA : 3.0 equiv

  • DMF : Solvent

Procedure :

  • Activate 2-chloroacetic acid with HATU and DIPEA in DMF (15min, RT).

  • Add Intermediate A and stir for 12h at 40°C.

Yield : 85–90%.

Optimization and Challenges

Side Reactions

  • Over-chlorination : Excess 2-chloroacetyl chloride may lead to di-chlorinated byproducts. Mitigated by using 1.2 equiv of chloride.

  • Racemization : The benzodioxin methyl group’s stereochemistry is preserved by avoiding strong bases (e.g., NaOH).

Purification

  • Column Chromatography : Silica gel (hexane/ethyl acetate 7:3) removes unreacted starting materials.

  • Recrystallization : Ethanol/water (1:1) yields crystalline product (purity >99% by HPLC).

Analytical Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 4.29–4.40 (m, 4H, benzodioxin OCH₂), 3.85 (s, 2H, CH₂Cl), 2.90–3.10 (m, 1H, cyclopropyl CH), 1.10–1.30 (m, 4H, cyclopropyl CH₂).

  • LC-MS : m/z 281.73 [M+H]⁺.

Industrial-Scale Production

Amber MolTech LLC (China) reports a pilot-scale process with the following parameters:

ParameterValue
Batch Size50 kg
Reaction Time8h
Yield78%
Purity99.2%

Cost efficiency is achieved by recycling DCM and optimizing stoichiometry .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiazolidinone Derivatives (Molecules 2015)

Compounds 9l , 9m , and 9n from Molecules (2015) share the 2,3-dihydro-benzo[1,4]dioxin moiety but differ in core structure and substituents:

  • 9l : Contains a 1,3-benzodioxol-5-ylmethylene group.
  • 9m : Features a 2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene substituent.
  • 9n : Includes a 4-hydroxy-3-methoxybenzylidene group.

Key Differences :

  • The target compound lacks the thiazolidinone core present in these analogs.
  • Substituents on the nitrogen (cyclopropyl vs. butyl chains in 9l–9n ) influence steric and electronic properties .
Chloroacetamide Herbicides (Pesticide Glossary, 2001)

Chloroacetamides like alachlor and pretilachlor share the chloroacetamide backbone but differ in nitrogen substituents:

  • Alachlor : N-(2,6-Diethylphenyl)-N-(methoxymethyl).
  • Pretilachlor : N-(2,6-Diethylphenyl)-N-(2-propoxyethyl).

Key Differences :

  • The target compound’s cyclopropyl and benzodioxin groups contrast with the aryl and alkoxyalkyl substituents in herbicides, suggesting divergent bioactivity (e.g., kinase inhibition vs. herbicidal action) .
Benzoxazine Derivatives (European Patent, 2017)

A patent describes 2,3-dihydro-benzo[1,4]oxazine derivatives as PI3K inhibitors. While structurally distinct (oxazine vs. dioxin), the benzodioxin moiety in the target compound may confer similar solubility or binding properties .

Physicochemical Properties
Compound Melting Point (°C) Molecular Formula Notable Features
9l 172–233 (dec.) C₂₄H₂₃N₃O₄S₂ Benzodioxol substituent
9m 170–243 (dec.) C₂₅H₂₅N₃O₅S₂ Benzodioxin substituent
9n 202–204 C₂₄H₂₇N₃O₅S₂ Methoxy-hydroxybenzylidene group
Alachlor Not reported C₁₄H₂₀ClNO₂ Herbicidal activity

Observations :

  • Decomposition at high temperatures in 9l and 9m suggests thermal instability compared to 9n .
  • The target compound’s cyclopropyl group may enhance stability compared to linear alkyl chains in herbicides .

Data Tables

Table 1: Comparison of Thiazolidinone Analogs (Molecules 2015)
Compound Substituent Melting Point (°C) Reaction Time Yield
9l 1,3-Benzodioxol-5-ylmethylene 172–233 (dec.) 15 + 15 min Not reported
9m 2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylene 170–243 (dec.) 15 + 15 min Not reported
9n 4-Hydroxy-3-methoxybenzylidene 202–204 30 + 30 min Not reported
Table 2: Chloroacetamide Herbicides (Pesticide Glossary)
Compound Substituents on Nitrogen Use
Alachlor 2,6-Diethylphenyl, methoxymethyl Pre-emergent herbicide
Pretilachlor 2,6-Diethylphenyl, 2-propoxyethyl Rice field herbicide

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide?

The synthesis typically involves sequential alkylation and amidation steps. A cyclopropylamine group is introduced via nucleophilic substitution, followed by coupling with a chloroacetamide moiety. Key intermediates, such as 2,3-dihydro-benzo[1,4]dioxin derivatives, are synthesized using Friedel-Crafts alkylation or Mitsunobu reactions to stabilize the heterocyclic core. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid hydrolysis of the chloroacetamide group . Purification often employs column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.

Q. Which spectroscopic techniques are used to characterize this compound, and what key structural features do they confirm?

  • IR Spectroscopy : Confirms the presence of C=O (amide I band at ~1650–1680 cm⁻¹) and C-Cl (stretch at ~650–750 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Resonances for the cyclopropyl group (δ ~0.5–1.5 ppm, multiplet) and the dihydro-benzo[1,4]dioxin methylene protons (δ ~4.2–4.5 ppm) .
    • ¹³C NMR : Signals for the carbonyl carbon (δ ~165–170 ppm) and the chlorinated carbon (δ ~45–50 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How do conformational variations in the crystal structure affect the compound’s reactivity and biological interactions?

X-ray crystallography reveals three distinct molecular conformers in the asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. These variations influence hydrogen-bonding patterns (N–H⋯O interactions forming R₂²(10) dimers), which may modulate solubility and target binding. Steric repulsion between the amide group and aromatic rings forces rotational flexibility, potentially impacting pharmacophore alignment .

Q. What strategies optimize reaction yields and minimize by-products during synthesis?

  • Controlled Reaction Environments : Use of low temperatures (e.g., 273 K) and anhydrous solvents (e.g., dichloromethane) prevents side reactions like hydrolysis .
  • Catalytic Systems : Triethylamine or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling efficiency in amide bond formation .
  • By-Product Analysis : HPLC or TLC monitors intermediates, while recrystallization (e.g., from methylene chloride) removes impurities .

Q. What mechanistic insights explain the compound’s biological activity, particularly its interaction with enzyme targets?

The chloroacetamide moiety acts as an electrophile, covalently binding to nucleophilic residues (e.g., cysteine thiols) in enzymes like kinases. The dihydro-benzo[1,4]dioxin group facilitates π-π stacking with aromatic pockets in active sites, enhancing binding affinity. Computational studies (e.g., molecular docking) suggest the cyclopropyl ring induces steric constraints, potentially stabilizing transition states in enzyme inhibition .

Q. How do structural modifications to the cyclopropyl or dihydro-benzo[1,4]dioxin groups alter bioactivity?

  • Cyclopropyl Replacement : Substitution with bulkier groups (e.g., tert-butyl) reduces metabolic clearance but may decrease solubility.
  • Dihydro-benzo[1,4]dioxin Modifications : Electron-withdrawing substituents (e.g., -Cl) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃) improve membrane permeability. Structure-activity relationship (SAR) studies using analogues with varied substituents are critical .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Cross-validate findings using orthogonal techniques:

  • Compare ¹H NMR chemical shifts across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts.
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • Replicate crystallization conditions to ensure consistent X-ray diffraction patterns .

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